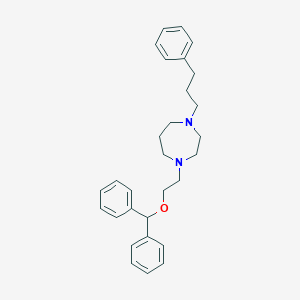
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, it has been found to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
作用机制
The exact mechanism of action of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine is not fully understood. However, it has been proposed to have multiple targets, including histamine receptors, mitochondrial targets, and NMDA receptors. 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to increase mitochondrial respiration, reduce oxidative stress, and enhance synaptic plasticity. It has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory.
生化和生理效应
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to have various biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. It has also been found to reduce the levels of amyloid beta, which is a key pathological feature of Alzheimer's disease. In addition, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation.
实验室实验的优点和局限性
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has several advantages for lab experiments. It has a low molecular weight, which allows it to easily cross the blood-brain barrier and reach the brain. It also has a long half-life, which allows for sustained effects. However, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has a complex mechanism of action, which can make it difficult to interpret results.
未来方向
There are several future directions for the study of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Additionally, there is a need to develop more effective formulations of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine that can improve its solubility and bioavailability. Finally, there is a need for larger, well-designed clinical trials to confirm its therapeutic effects in various neurological disorders.
合成方法
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine can be synthesized using a multi-step process that involves the reaction of diphenylmethyl chloride with 2-(2-methoxyethoxy)ethylamine to form 1-(2-(diphenyl)methoxy)ethyl-2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with 3-phenylpropylchloride to form the final product, 1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine.
科学研究应用
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been found to have neuroprotective, neurotrophic, and anti-inflammatory properties. In clinical trials, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease and Huntington's disease. It has also been found to improve motor function in patients with Parkinson's disease.
属性
CAS 编号 |
150151-14-7 |
|---|---|
产品名称 |
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine |
分子式 |
C29H36N2O |
分子量 |
428.6 g/mol |
IUPAC 名称 |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)-1,4-diazepane |
InChI |
InChI=1S/C29H36N2O/c1-4-12-26(13-5-1)14-10-19-30-20-11-21-31(23-22-30)24-25-32-29(27-15-6-2-7-16-27)28-17-8-3-9-18-28/h1-9,12-13,15-18,29H,10-11,14,19-25H2 |
InChI 键 |
IRSSQYPVPPWBSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
规范 SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
其他 CAS 编号 |
150151-14-7 |
同义词 |
1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine LR 1111 LR-1111 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



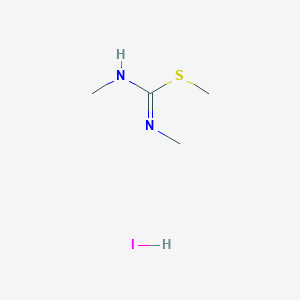
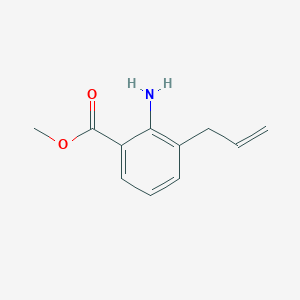
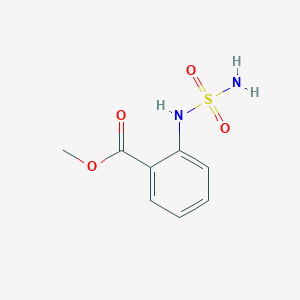
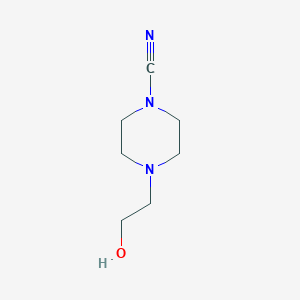
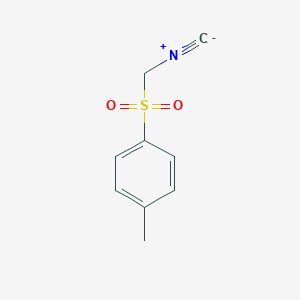
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)


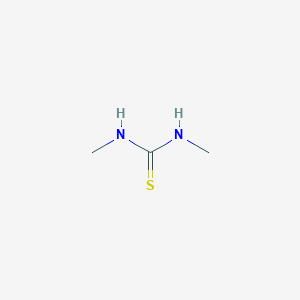
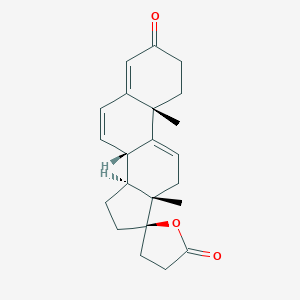
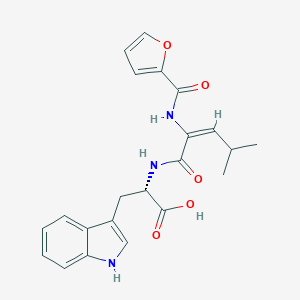

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)